X-Ray Crystallographic Confirmation of TDP1 Binding
IB06 (4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide) has been co-crystallized with the human TDP1 catalytic domain, yielding a high-resolution (1.62 Å) structure (PDB 8V0C) that reveals the compound bound within the catalytic pocket [1]. This represents direct structural evidence of target engagement for this specific chemotype. In contrast, the oxime-based multidentate TDP1 inhibitors reported by Zhao et al. (2023) derive from an imidazopyridine scaffold and achieve TDP1 binding through a fundamentally different tridentate modality that simultaneously occupies the catalytic pocket and both substrate-binding channels [2]. The triazolopyridine core of IB06 provides a structurally distinct hinge-binding motif compared to the imidazopyridine or oxime-ether scaffolds that dominate the published TDP1 inhibitor landscape [2].
| Evidence Dimension | Crystallographic resolution of TDP1-inhibitor complex |
|---|---|
| Target Compound Data | 1.62 Å (X-ray diffraction; PDB 8V0C; TDP1 catalytic domain with IB06 bound) |
| Comparator Or Baseline | Oxime-based TDP1 inhibitors (Zhao et al. 2023): crystal structures of two inhibitors bound to TDP1 catalytic domain obtained at resolutions not explicitly reported in the abstract; structures confirmed hydrogen bonds with catalytic HKN triads |
| Quantified Difference | IB06 provides a 1.62 Å structure with a triazolopyridine scaffold; oxime inhibitors employ an imidazopyridine scaffold with oxime-ether extensions. Quantitative affinity comparison precluded: no published IC50 or Kd for IB06 at time of deposition. |
| Conditions | Recombinant human TDP1 catalytic domain; X-ray crystallography; synchrotron radiation; molecular replacement. |
Why This Matters
The solved co-crystal structure (PDB 8V0C) provides atomic-level validation of TDP1 engagement, enabling structure-based optimization of this specific chemotype, whereas many commercially available triazolopyridine-tetrazole screening compounds lack any confirmed target or binding mode.
- [1] Lountos GT, Zhao XZ, Barakat I, Wang W, Agama K, Al Mahmud MR, Pommier Y, Burke TR Jr. Structure of TDP1 catalytic domain complexed with compound IB06. PDB 8V0C. Deposited 2023-11-17; Released 2024-09-25. doi:10.2210/pdb8v0c/pdb. Resolution: 1.62 Å; R-Value Free: 0.203; R-Value Work: 0.172. View Source
- [2] Zhao XZ, Wang W, Lountos GT, Kiselev E, Tropea JE, Needle D, Pommier Y, Burke TR Jr, Waugh DS. Identification of multidentate tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors that simultaneously access the DNA, protein and catalytic-binding sites by oxime diversification. RSC Chem Biol. 2023;4(5):334-343. doi:10.1039/d2cb00230b. View Source
